molecular formula C8H5ClN2O B15134907 7-chloro-4aH-1,6-naphthyridin-4-one

7-chloro-4aH-1,6-naphthyridin-4-one

Cat. No.: B15134907
M. Wt: 180.59 g/mol
InChI Key: WUWHEQOMYCCSFG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4aH-1,6-naphthyridin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloronicotinic acid with formamide, followed by cyclization to form the naphthyridine core . The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

the compound can be synthesized on a larger scale using similar synthetic routes as in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

7-chloro-4aH-1,6-naphthyridin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthyridines, naphthyridine N-oxides, and dihydro derivatives .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H5ClN2O

Molecular Weight

180.59 g/mol

IUPAC Name

7-chloro-4aH-1,6-naphthyridin-4-one

InChI

InChI=1S/C8H5ClN2O/c9-8-3-6-5(4-11-8)7(12)1-2-10-6/h1-5H

InChI Key

WUWHEQOMYCCSFG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C=C(N=CC2C1=O)Cl

Origin of Product

United States

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